molecular formula C21H24ClFN6O B2577600 N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179488-74-4

N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2577600
CAS No.: 1179488-74-4
M. Wt: 430.91
InChI Key: WBTACQFMURZUHO-UHFFFAOYSA-N
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Description

N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Morpholine Introduction: The morpholine moiety is introduced via a substitution reaction, often using morpholine as a nucleophile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions may target the triazine ring or the phenyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl rings and the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

    Material Science: It may be incorporated into polymers or used as a precursor for advanced materials with unique properties.

Biology and Medicine

    Pharmacology: The compound has potential as a pharmaceutical agent, particularly in the treatment of diseases where triazine derivatives are effective.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industry

    Agriculture: The compound may be used in the formulation of agrochemicals, such as herbicides or pesticides.

    Electronics: It could be utilized in the development of electronic materials, including semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazine core is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and morpholine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the combination of its triazine core with diverse functional groups, providing a versatile platform for various applications. Its specific substitution pattern enhances its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound categorized under triazine derivatives. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
  • Molecular Formula: C21H24ClFN6O
  • Molecular Weight: 430.9 g/mol

The compound features a triazine core with diverse functional groups that enhance its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazine Core: Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions: Introduction of the morpholine moiety via nucleophilic substitution.
  • Hydrochloride Formation: Conversion of the free base to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazine core is known to inhibit enzyme activity or modulate receptor function. The presence of phenyl and morpholine groups enhances binding affinity and specificity.

Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. For example:

  • A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated potent antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models when administered intravenously .
  • The compound's ability to inhibit the PI3K/Akt signaling pathway suggests potential applications in cancer therapy .

Antimicrobial Properties

Triazines have been recognized for their antimicrobial activities:

  • Recent studies have shown that derivatives exhibit antibacterial and antifungal activities superior to commercial antibiotics .
  • The compound's structure allows it to disrupt cellular integrity in pathogens, leading to cell lysis and death .

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityBiological ActivityNotable Applications
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaShares triazine coreCatalysis and material scienceIndustrial applications
N,N′-Bis(3,5-dimethylphenyl)ureaSimilar functional groupsOrganic synthesisPharmaceutical development

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other structurally related compounds.

Case Studies

Several case studies highlight the effectiveness of triazine derivatives in various biological contexts:

  • Antitumor Efficacy : In vivo studies demonstrated that specific triazine derivatives significantly reduced tumor size in xenograft models .
  • Antimicrobial Testing : A series of synthesized compounds displayed high antibacterial activity against multiple strains of bacteria and fungi .

Properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-6-8-29-9-7-28;/h3-5,10-13H,6-9H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTACQFMURZUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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